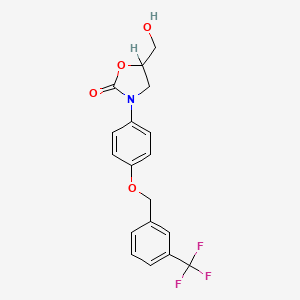
Dichloro(2-chloroethyl)methoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-chloroethyl)methoxysilane is a chemical compound with the molecular formula C3H7Cl3OSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of two chlorine atoms, one methoxy group, and one 2-chloroethyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(2-chloroethyl)methoxysilane can be synthesized through the reaction of methoxysilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
CH3O-SiCl3+ClCH2CH2Cl→CH3O-Si(Cl)2CH2CH2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-chloroethyl)methoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Anhydrous solvents such as toluene or hexane
Major Products Formed
Silanols: Formed during hydrolysis
Polysiloxanes: Formed during condensation reactions
Substituted Silanes: Formed during substitution reactions
Scientific Research Applications
Dichloro(2-chloroethyl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dichloro(2-chloroethyl)methoxysilane involves the interaction of its reactive groups with various substrates. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. The methoxy group can participate in hydrolysis and condensation reactions, contributing to the formation of siloxane bonds. These interactions are crucial for its applications in surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloro(2-chloroethyl)methylsilane: Similar structure but with a methyl group instead of a methoxy group.
Dichloro(2-chloroethyl)dimethylsilane: Contains two methyl groups instead of one methoxy group.
Dichloro(2-chloroethyl)ethoxysilane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Dichloro(2-chloroethyl)methoxysilane is unique due to the presence of the methoxy group, which imparts different reactivity compared to its methyl and ethoxy counterparts. This makes it particularly useful in applications where specific reactivity and properties are required.
Properties
CAS No. |
62798-02-1 |
|---|---|
Molecular Formula |
C3H7Cl3OSi |
Molecular Weight |
193.53 g/mol |
IUPAC Name |
dichloro-(2-chloroethyl)-methoxysilane |
InChI |
InChI=1S/C3H7Cl3OSi/c1-7-8(5,6)3-2-4/h2-3H2,1H3 |
InChI Key |
FGGQOSAJZOKQPD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
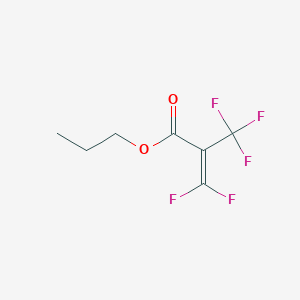
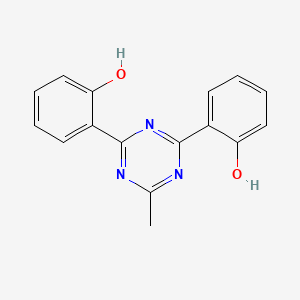

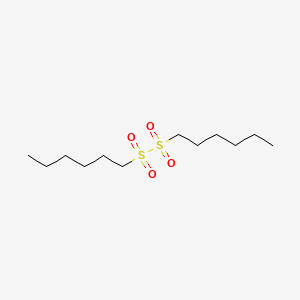
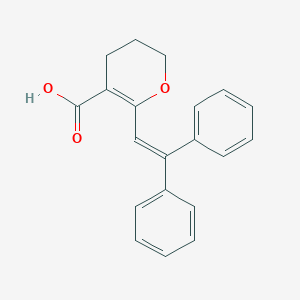
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
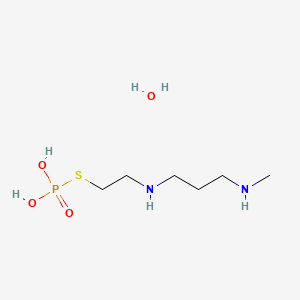
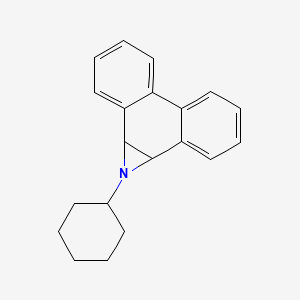
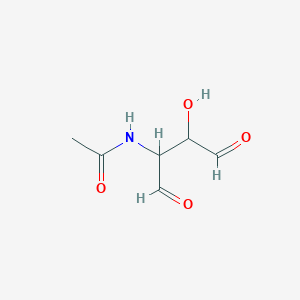
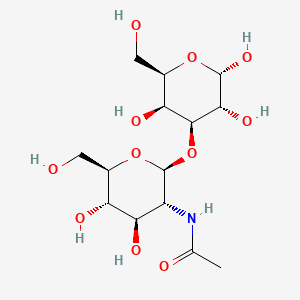
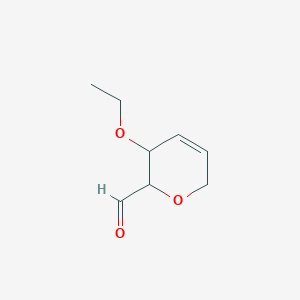
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
